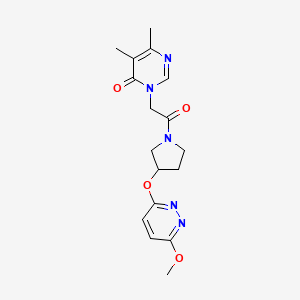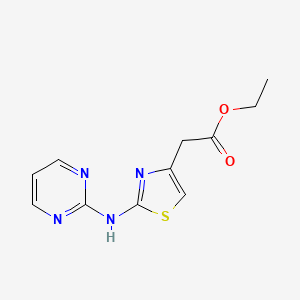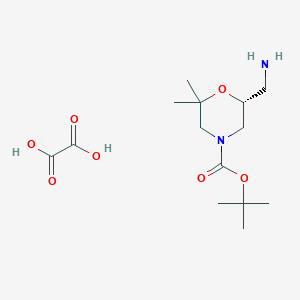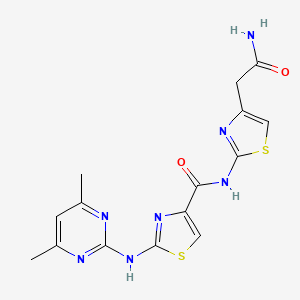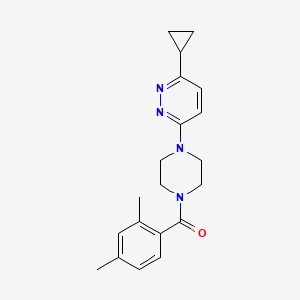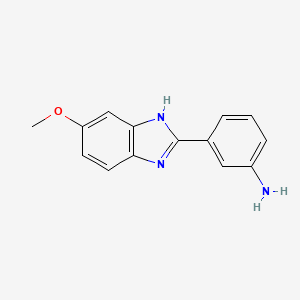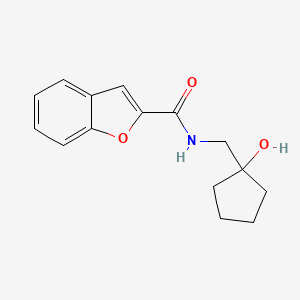
N-((1-hydroxycyclopentyl)methyl)benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1-hydroxycyclopentyl)methyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized by various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . This method uses Pd catalysis to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis
The benzofuran core is present in many biologically active natural products . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions .Chemical Reactions Analysis
Benzofuran derivatives undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole . They can also undergo a reaction with substituted aromatic sulfonyl chlorides in the presence of base with a suitable solvent at 30–100°C temperature .作用机制
CP 55,940 works by binding to CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating a wide range of physiological processes, including pain sensation, appetite, and mood. By binding to these receptors, CP 55,940 can modulate the activity of the endocannabinoid system and produce a wide range of effects on the body.
Biochemical and Physiological Effects:
CP 55,940 has been shown to produce a wide range of biochemical and physiological effects, including pain relief, appetite stimulation, and mood modulation. It has also been shown to have neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using CP 55,940 in lab experiments is its high affinity for both CB1 and CB2 receptors, which makes it a valuable tool for studying the physiological effects of cannabinoids. However, one limitation of using CP 55,940 is its potential for producing unwanted side effects, such as anxiety and paranoia, which can complicate the interpretation of experimental results.
未来方向
There are numerous potential future directions for research involving CP 55,940. One area of interest is the development of new therapeutic agents based on CP 55,940 that can target specific receptors in the endocannabinoid system. Another area of interest is the investigation of the long-term effects of CP 55,940 on the human body, particularly with regard to its potential for producing addiction or other negative outcomes. Finally, there is a need for further research to fully understand the mechanisms by which CP 55,940 produces its effects on the body, which could lead to the development of new treatments for a wide range of diseases and conditions.
合成方法
The synthesis of CP 55,940 involves several steps, including the reaction of 1-cyclopenten-1-ol with 2-methylbenzofuran-3-carboxylic acid chloride to form the intermediate 1-(2-methylbenzofuran-3-carbonyl)-cyclopentene. This intermediate is then treated with hydroxylamine to yield the final product, N-((1-hydroxycyclopentyl)methyl)benzofuran-2-carboxamide.
科学研究应用
CP 55,940 has been used extensively in scientific research to investigate the effects of cannabinoids on the human body. It has been shown to have a high affinity for both CB1 and CB2 receptors in the endocannabinoid system, making it a valuable tool for studying the physiological effects of cannabinoids.
属性
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-14(16-10-15(18)7-3-4-8-15)13-9-11-5-1-2-6-12(11)19-13/h1-2,5-6,9,18H,3-4,7-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVZINFXANRCBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(4-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2847870.png)
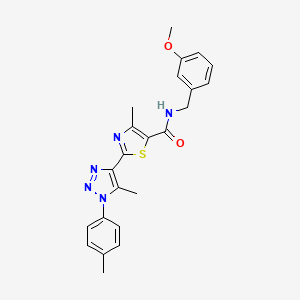

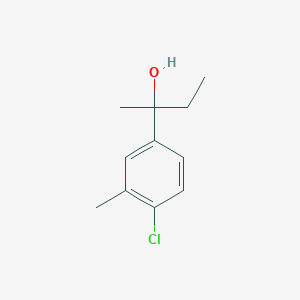
![3-(Benzo[d][1,3]dioxol-5-ylamino)-1-phenethylpyrrolidine-2,5-dione](/img/structure/B2847875.png)
![4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2847877.png)
